
CID 13867523
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 13867523 is a chemical entity with various applications in scientific research and industry
Vorbereitungsmethoden
The preparation of CID 13867523 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation method might include steps such as reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain an intermediate, followed by further reactions to achieve the final product .
Analyse Chemischer Reaktionen
CID 13867523 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may react with chromic acid, a strong oxidizing agent, to yield specific oxidation products .
Wissenschaftliche Forschungsanwendungen
CID 13867523 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes .
Wirkmechanismus
The mechanism of action of CID 13867523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. For example, bisphosphonates like zoledronic acid work by binding to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption .
Vergleich Mit ähnlichen Verbindungen
CID 13867523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bisphosphonates or chemical entities with comparable structures and functions. The comparison can be based on factors such as chemical structure, reactivity, and applications. For instance, zoledronic acid and disopyramide are compounds with distinct mechanisms of action and therapeutic uses, yet they share some similarities in their chemical properties .
Eigenschaften
Molekularformel |
C4H6Si2 |
|---|---|
Molekulargewicht |
110.26 g/mol |
InChI |
InChI=1S/C4H6Si2/c5-6-3-1-2-4-6/h1-2H,3-4H2 |
InChI-Schlüssel |
PFWDCUZOPJPCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC[Si]1[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
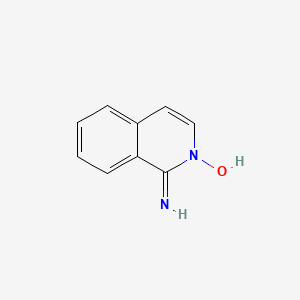

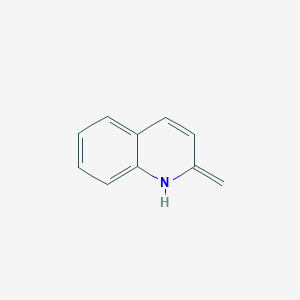
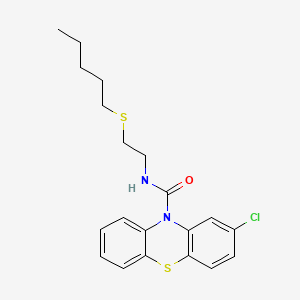


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
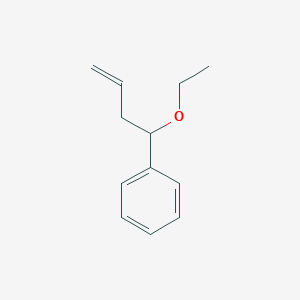
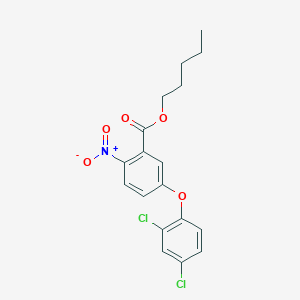
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

